molecular formula C19H20BrNO6 B2757829 2-((3-Bromobenzyl)amino)-2-oxoethyl 3,4,5-trimethoxybenzoate CAS No. 1291849-22-3

2-((3-Bromobenzyl)amino)-2-oxoethyl 3,4,5-trimethoxybenzoate

Cat. No.: B2757829
CAS No.: 1291849-22-3
M. Wt: 438.274
InChI Key: ULORRPNMQXTUHN-UHFFFAOYSA-N
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Description

2-((3-Bromobenzyl)amino)-2-oxoethyl 3,4,5-trimethoxybenzoate is a complex organic compound with potential applications in various scientific fields. This compound features a bromobenzyl group, an amino group, and a trimethoxybenzoate moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-Bromobenzyl)amino)-2-oxoethyl 3,4,5-trimethoxybenzoate typically involves multiple steps, starting with the preparation of the 3-bromobenzylamine. This is followed by the reaction with 3,4,5-trimethoxybenzoic acid under specific conditions to form the desired compound. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. The use of high-performance liquid chromatography (HPLC) and other purification techniques ensures the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-((3-Bromobenzyl)amino)-2-oxoethyl 3,4,5-trimethoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the bromine atom, using reagents like sodium azide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium azide in dimethylformamide (DMF) or potassium cyanide in ethanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines or alcohols.

    Substitution: Formation of azides or nitriles.

Scientific Research Applications

2-((3-Bromobenzyl)amino)-2-oxoethyl 3,4,5-trimethoxybenzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the synthesis of complex organic molecules and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-((3-Bromobenzyl)amino)-2-oxoethyl 3,4,5-trimethoxybenzoate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromobenzyl 2-bromo-3,4,5-trimethoxybenzoate
  • 2-Chlorobenzyl 2-bromo-3,4,5-trimethoxybenzoate

Uniqueness

2-((3-Bromobenzyl)amino)-2-oxoethyl 3,4,5-trimethoxybenzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for research and development.

Properties

IUPAC Name

[2-[(3-bromophenyl)methylamino]-2-oxoethyl] 3,4,5-trimethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20BrNO6/c1-24-15-8-13(9-16(25-2)18(15)26-3)19(23)27-11-17(22)21-10-12-5-4-6-14(20)7-12/h4-9H,10-11H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULORRPNMQXTUHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)OCC(=O)NCC2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20BrNO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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